2-Bromo-4-ethoxyaniline

Catalog No.
S3682945
CAS No.
57279-72-8
M.F
C8H10BrNO
M. Wt
216.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-ethoxyaniline

CAS Number

57279-72-8

Product Name

2-Bromo-4-ethoxyaniline

IUPAC Name

2-bromo-4-ethoxyaniline

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

InChI

InChI=1S/C8H10BrNO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3

InChI Key

OPZGTOMTJKDDAP-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)N)Br

Canonical SMILES

CCOC1=CC(=C(C=C1)N)Br
Due to its functional groups. Notably, it can undergo:

  • Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of various substituted anilines.
  • Reduction reactions: The nitro group, if present in derivatives, can be reduced to amines, enhancing its utility in synthesizing pharmaceuticals.
  • Acid-base reactions: The amino group can act as a base, allowing for salt formation with acids.

For instance, it can react with hydrobromic acid or nitric acid to form corresponding salts or nitrated derivatives .

The synthesis of 2-bromo-4-ethoxyaniline can be achieved through several methods:

  • Bromination of 4-ethoxyaniline: This involves treating 4-ethoxyaniline with bromine or brominating agents under controlled conditions.
  • Substitution reactions: Starting from 2-bromoaniline and introducing the ethoxy group via alkylation methods using ethyl iodide or ethyl bromide in the presence of a base.
  • Reduction of nitro derivatives: If starting from a nitro compound (e.g., 2-bromo-4-nitroaniline), reduction processes can yield the desired aniline derivative.

These methods highlight the versatility of synthetic approaches available for producing this compound.

2-Bromo-4-ethoxyaniline has several applications:

  • Pharmaceutical intermediates: It serves as a precursor for synthesizing various pharmaceutical compounds.
  • Dyes and pigments: Its derivatives may be used in dye manufacturing due to their color properties.
  • Research chemicals: Utilized in laboratories for studying reaction mechanisms and developing new materials.

Interaction studies involving 2-bromo-4-ethoxyaniline focus on its reactivity with biological molecules and other chemical species. Investigating how it interacts with enzymes or receptors can provide insights into its potential therapeutic applications. Additionally, studying its interactions with other reagents can help optimize synthetic routes for producing more complex compounds.

Several compounds share structural similarities with 2-bromo-4-ethoxyaniline. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
3-Bromo-4-ethoxyanilineC₈H₁₀BrN ODifferent position of bromine; potential different reactivity.
4-Bromo-3-ethoxyanilineC₈H₁₁BrClNOChlorine instead of bromine; different properties and applications.
2-BromoanilineC₆H₆BrNLacks ethoxy group; simpler structure with different reactivity profile.
N-(2-bromo-4-ethoxyphenyl)acetamideC₁₀H₁₂BrNO₂Contains an acetamide group; may exhibit distinct biological activities.

These comparisons illustrate how structural variations can lead to differences in chemical behavior and application potential.

XLogP3

2.3

Wikipedia

2-Bromo-4-ethoxyaniline

Dates

Last modified: 07-26-2023

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